4-Ethoxy-2-fluorotoluene

Description

BenchChem offers high-quality 4-Ethoxy-2-fluorotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2-fluorotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

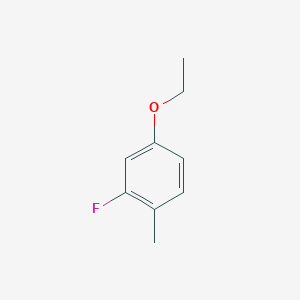

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPRAPVSEQLUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300816 | |

| Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305322-96-6 | |

| Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305322-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Ethoxy-2-fluorotoluene

The following technical guide provides an in-depth analysis of 4-Ethoxy-2-fluorotoluene , a specialized intermediate used in medicinal chemistry and advanced materials synthesis.

CAS Number: 1305322-96-6 Primary Classification: Fluorinated Aromatic Ether / Alkyl-Aryl Ether

Executive Summary & Chemical Identity

4-Ethoxy-2-fluorotoluene (also known as 1-ethoxy-3-fluoro-4-methylbenzene) is a structural motif increasingly utilized in drug discovery to modulate metabolic stability and lipophilicity. The simultaneous presence of a fluorine atom (ortho to the methyl group) and an ethoxy group (para to the methyl group) creates a unique electronic environment that influences the binding affinity and pharmacokinetic profiles of active pharmaceutical ingredients (APIs).

Chemical Profile

| Property | Specification |

| CAS Number | 1305322-96-6 |

| IUPAC Name | 4-ethoxy-2-fluoro-1-methylbenzene |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| SMILES | CCOC1=CC(F)=C(C)C=C1 |

| Appearance | Clear, colorless to light yellow liquid (Standard State) |

| Purity Standard | Typically ≥98% (GC) for synthetic applications |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

Synthetic Methodology

The synthesis of 4-Ethoxy-2-fluorotoluene is most robustly achieved via Williamson Ether Synthesis , utilizing 3-fluoro-4-methylphenol (4-hydroxy-2-fluorotoluene) as the nucleophilic scaffold. This route is preferred over nucleophilic aromatic substitution (SₙAr) on 4-bromo-2-fluorotoluene due to the electron-rich nature of the toluene ring, which deactivates the system toward direct nucleophilic attack without palladium catalysis.

Retrosynthetic Analysis (Graphviz)

The following diagram outlines the logical disconnection and forward synthesis pathway.

Figure 1: Standard synthetic route via O-alkylation of the phenol precursor.

Detailed Experimental Protocol

Objective: Synthesis of 4-Ethoxy-2-fluorotoluene on a 10g scale.

Reagents:

-

Substrate: 3-Fluoro-4-methylphenol (1.0 eq)

-

Alkylating Agent: Iodoethane (1.2 eq) or Bromoethane (1.5 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq), anhydrous

-

Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN)

Workflow:

-

Preparation: Charge a dry round-bottom flask with 3-Fluoro-4-methylphenol (10g) and anhydrous DMF (100 mL).

-

Activation: Add K₂CO₃ (21.9g) in a single portion. Stir at room temperature for 30 minutes to facilitate deprotonation and formation of the phenoxide.

-

Alkylation: Cool the mixture to 0°C. Dropwise add Iodoethane (14.8g) over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[1]

-

Work-up: Quench with water (300 mL) and extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

-

Purification: Wash the combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 100% Hexanes → 5% EtOAc/Hexanes).

Critical Control Point: Ensure the base is anhydrous. Water in the system will compete with the phenol for the alkyl halide, generating ethanol and reducing yield.

Structural Utility in Drug Design

The 4-ethoxy-2-fluorotoluene motif is a classic example of Bioisosteric Replacement and Metabolic Blocking .

Metabolic Stability Logic

In non-fluorinated analogues (e.g., 4-ethoxytoluene), the methyl group is a primary site for metabolic oxidation by Cytochrome P450 enzymes (forming the benzoic acid derivative).

-

The Fluorine Effect: Placing a fluorine atom ortho to the methyl group (position 2) sterically and electronically deactivates the methyl group (position 1) toward enzymatic oxidation. The high electronegativity of fluorine pulls electron density, making the C-H bonds of the methyl group less susceptible to radical abstraction.

Decision Logic for Scaffold Selection

Researchers use this scaffold when optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Figure 2: Medicinal chemistry decision tree for selecting the fluorinated toluene scaffold.

Handling and Safety Data

While specific toxicological data for this exact CAS is limited, handling should follow protocols for fluorinated aromatic ethers .

| Hazard Class | GHS Classification (Inferred) | Precaution |

| Flammability | Category 3 or 4 | Keep away from heat/sparks. Flash point likely >60°C but <100°C. |

| Skin Irritation | Category 2 | Causes skin irritation. Wear nitrile gloves. |

| Eye Irritation | Category 2A | Causes serious eye irritation. Use safety goggles. |

| Storage | N/A | Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent ether oxidation. |

Self-Validating Safety Step: Before scaling up, always run a Differential Scanning Calorimetry (DSC) test if distilling the product, as aromatic ethers can form peroxides upon prolonged storage, though less likely than aliphatic ethers.

References

-

SynQuest Laboratories . Product Specification: 4-Ethoxy-2-fluorotoluene (CAS 1305322-96-6).[2][3][4] Retrieved from

-

PubChem . Compound Summary: 4-Fluorotoluene derivatives and analogues. National Library of Medicine. Retrieved from

-

Fujifilm Wako Chemicals . Chemical Catalogue: 4-Ethoxy-2-fluorotoluene. Retrieved from

-

Kono Chem . Product Database: 1-ethoxy-3-fluoro-4-methylbenzene. Retrieved from

Sources

Introduction: Elucidating the Structure of 4-Ethoxy-2-fluorotoluene

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Ethoxy-2-fluorotoluene

4-Ethoxy-2-fluorotoluene (CAS No. 1305322-96-6) is an aromatic compound featuring three distinct substituents on the benzene ring: a methyl group, a fluorine atom, and an ethoxy group.[1] The precise arrangement of these groups dictates the molecule's chemical properties and reactivity, making unambiguous structural confirmation essential for its application in research and development, particularly in pharmaceutical and materials science.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of specific nuclei—primarily ¹H (proton), ¹³C, and ¹⁹F—provides a detailed map of the atomic connectivity and spatial relationships within a molecule. This guide provides a comprehensive analysis of the theoretical ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Ethoxy-2-fluorotoluene, grounded in fundamental principles and data from analogous structures. We will explore the causal factors behind chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and offer insights for researchers and drug development professionals.

Molecular Structure and Symmetry Considerations

The first step in predicting an NMR spectrum is a thorough analysis of the molecule's structure to identify chemically non-equivalent nuclei. In 4-Ethoxy-2-fluorotoluene, the substitution pattern (1-fluoro, 2-methyl, 4-ethoxy) removes all planes of symmetry from the benzene ring. Consequently, every proton and carbon atom on the aromatic ring is chemically distinct and will produce a unique signal in the NMR spectrum.

Below is a diagram of the molecule with atom numbering used for spectral assignment throughout this guide.

¹H NMR Spectrum: A Detailed Prediction

The ¹H NMR spectrum is typically the most informative, revealing details about the number of different proton environments and their neighboring nuclei through chemical shifts and spin-spin coupling.

Causality of Chemical Shifts and Coupling

The chemical shift (δ) of a proton is determined by its local electronic environment; electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm), while electron-donating groups cause upfield shifts.[2]

-

Ethoxy Group (-OCH₂CH₃): The oxygen atom is strongly electron-donating through resonance but electron-withdrawing through induction. Its net effect is to shield the ortho (H3, H5) and para protons.

-

Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect, which deshields nearby protons.[3] It also possesses lone pairs that can participate in resonance donation, complicating its net effect.

-

Methyl Group (-CH₃): This is a weakly electron-donating group, causing slight shielding of ortho and para protons.

Spin-spin coupling occurs between non-equivalent nuclei, splitting signals into multiplets. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems, coupling is strongest between ortho protons (³JHH ≈ 7-9 Hz), weaker between meta protons (⁴JHH ≈ 2-3 Hz), and often negligible for para protons. Critically, the ¹⁹F nucleus (spin I=½) also couples to nearby protons, providing valuable structural information. H-F coupling constants are typically larger than H-H couplings and transmit over more bonds.

Predicted ¹H NMR Spectral Data

Based on these principles and analysis of similar structures, the following ¹H NMR spectrum is predicted for 4-Ethoxy-2-fluorotoluene in a standard solvent like CDCl₃.

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| H6 | ~7.0 - 7.2 | Doublet of doublets (dd) | ³JH6-H5 ≈ 8.5 Hz, ⁴JH6-F ≈ 5.0 Hz | Located ortho to the deshielding fluorine atom, resulting in a downfield shift. Coupled to adjacent H5 and through four bonds to the fluorine atom. |

| H5 | ~6.7 - 6.8 | Doublet of doublets (dd) | ³JH5-H6 ≈ 8.5 Hz, ⁴JH5-H3 ≈ 2.5 Hz | Positioned ortho to the electron-donating ethoxy group and meta to the fluorine, leading to a relatively upfield shift. Coupled to H6 and H3. |

| H3 | ~6.6 - 6.7 | Doublet of doublets (dd) | ³JH3-F ≈ 10.0 Hz, ⁴JH3-H5 ≈ 2.5 Hz | Located ortho to both the electron-donating ethoxy and methyl groups, but also ortho to the fluorine. The strong ortho H-F coupling will dominate its splitting pattern. |

| -OCH₂CH₃ | ~4.0 | Quartet (q) | ³JHH ≈ 7.0 Hz | The methylene protons are adjacent to an oxygen atom, causing a significant downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| -CH₃ (Toluene) | ~2.2 | Doublet (d) | ⁴JH-F ≈ 2.0 Hz | The methyl protons are shifted downfield due to their attachment to the aromatic ring. They will exhibit a small coupling to the ortho fluorine atom. |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ³JHH ≈ 7.0 Hz | The terminal methyl protons of the ethoxy group are in a typical aliphatic environment, split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectrum: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms in 4-Ethoxy-2-fluorotoluene are expected to produce distinct signals. A key feature will be the presence of carbon-fluorine (JCF) coupling, which can be observed over one, two, or three bonds.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| C1 | ~158 - 162 | Doublet (d) | ¹JCF ≈ 240-250 Hz | Directly attached to fluorine, this carbon is significantly deshielded and exhibits a very large one-bond C-F coupling. |

| C4 | ~155 - 158 | Singlet (or small d) | - | Attached to oxygen, this carbon is also strongly deshielded. Any coupling to fluorine would be a weak ⁴JCF. |

| C2 | ~118 - 122 | Doublet (d) | ²JCF ≈ 20-25 Hz | This carbon is ortho to the fluorine, resulting in a significant two-bond C-F coupling. |

| C6 | ~115 - 118 | Doublet (d) | ²JCF ≈ 20-25 Hz | Also ortho to the fluorine, this carbon is expected to show a two-bond C-F coupling similar to C2. |

| C3 | ~112 - 115 | Doublet (d) | ³JCF ≈ 5-10 Hz | This carbon is meta to the fluorine and will show a smaller three-bond C-F coupling. |

| C5 | ~110 - 113 | Doublet (d) | ³JCF ≈ 5-10 Hz | Also meta to fluorine, its chemical shift and coupling will be similar to C3. |

| -OCH₂CH₃ | ~63 - 65 | Singlet | - | Typical chemical shift for a methylene carbon attached to an oxygen atom. |

| -CH₃ (Toluene) | ~15 - 18 | Doublet (d) | ³JCF ≈ 3-5 Hz | The toluene methyl carbon will appear in the aliphatic region and may show a small three-bond coupling to fluorine. |

| -OCH₂CH₃ | ~14 - 16 | Singlet | - | A standard aliphatic methyl carbon signal. |

¹⁹F NMR Spectrum: A Direct View of Fluorine

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio.[4] The chemical shift range for ¹⁹F is much wider than for ¹H, making it very sensitive to subtle changes in the electronic environment.[3]

For 4-Ethoxy-2-fluorotoluene, a single signal is expected in the ¹⁹F NMR spectrum. This signal will be split by the neighboring protons. The primary couplings will be to the two ortho protons, H3 and the methyl protons, and the meta proton, H6.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| C1-F | -115 to -125 | Multiplet | ³JF-H3 ≈ 10.0 Hz, ⁴JF-H6 ≈ 5.0 Hz, ⁴JF-H(Me) ≈ 2.0 Hz | The chemical shift is typical for a fluorine atom on an electron-rich aromatic ring. The signal will be a complex multiplet due to coupling with H3, H6, and the toluene methyl protons. |

Standard Operating Protocol for NMR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following section details the methodology for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Ethoxy-2-fluorotoluene.

Experimental Workflow Diagram

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 4-Ethoxy-2-fluorotoluene.[1]

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard for ¹H and ¹³C spectra. CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.[5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Load a standard set of acquisition parameters for ¹H, ¹³C, and ¹⁹F nuclei on the desired solvent (CDCl₃).

-

Tune and match the probe for each nucleus to ensure efficient signal transmission.

-

-

Locking and Shimming:

-

Lock onto the deuterium signal of the CDCl₃ solvent. This corrects for any magnetic field drift during the experiment.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp lines and high resolution.

-

-

¹H Spectrum Acquisition:

-

Acquire a quick 1-scan spectrum to check the signal intensity.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (unless C-F coupling is being specifically observed).

-

Set the spectral width to cover 0 to 200 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F Spectrum Acquisition:

-

Switch the observe channel to the ¹⁹F frequency.

-

A proton-decoupled spectrum can be acquired for a single peak, or a proton-coupled spectrum can be run to observe the H-F coupling patterns described above.

-

Set the spectral width to cover a range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

-

¹⁹F is highly sensitive, so only a small number of scans (e.g., 16-64) are usually needed.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction for all spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. The ¹⁹F spectrum can be referenced externally to a standard like CFCl₃.

-

Conclusion

The comprehensive NMR analysis of 4-Ethoxy-2-fluorotoluene provides a detailed spectroscopic fingerprint essential for its unambiguous identification and quality control. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are characterized by distinct chemical shifts and coupling patterns arising from the unique interplay of the methyl, ethoxy, and fluorine substituents. In particular, the observation of both H-F and C-F coupling constants is a powerful diagnostic tool for confirming the substitution pattern on the aromatic ring. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data, enabling researchers in drug discovery and chemical sciences to confidently characterize this important molecule.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link][2]

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link][4]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link][3]

Sources

4-Ethoxy-2-fluorotoluene IR spectrum analysis

An In-depth Technical Guide to the Infrared Spectrum of 4-Ethoxy-2-fluorotoluene

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-ethoxy-2-fluorotoluene, a substituted aromatic ether of increasing interest in pharmaceutical and materials science research. As a molecule featuring an aryl-alkyl ether linkage, fluorine substitution, and a trisubstituted benzene ring, its IR spectrum presents a unique fingerprint rich with structural information. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of the key vibrational modes, the theoretical underpinnings for their assignment, and a validated experimental protocol for acquiring high-quality spectral data. By elucidating the causal relationships between molecular structure and spectral features, this guide serves as an authoritative reference for the characterization and quality control of 4-ethoxy-2-fluorotoluene.

Molecular Structure and Expected Vibrational Modes

4-Ethoxy-2-fluorotoluene is a 1,2,4-trisubstituted benzene derivative. Its structure comprises a toluene backbone (a methyl group on a benzene ring) with a fluorine atom at the 2-position and an ethoxy group (-O-CH₂CH₃) at the 4-position. This specific arrangement of functional groups—an aromatic ring, an alkyl halide (aryl fluoride), an aryl alkyl ether, and aliphatic hydrocarbons—gives rise to a complex but interpretable IR spectrum. Each functional group possesses characteristic vibrational frequencies (stretching and bending) that serve as diagnostic markers.

The primary vibrational modes anticipated for 4-ethoxy-2-fluorotoluene are:

-

C-H Vibrations: Both aromatic (sp²) and aliphatic (sp³) C-H stretching and bending modes.

-

Aromatic Ring Vibrations: C=C stretching within the benzene ring and C-H out-of-plane bending, which is indicative of the substitution pattern.

-

Ether Linkage Vibrations: The highly characteristic asymmetric and symmetric C-O-C stretching of the aryl alkyl ether.

-

Carbon-Fluorine Vibration: The C-F stretching mode from the fluorinated aromatic ring.

Caption: Molecular structure of 4-Ethoxy-2-fluorotoluene.

Guiding Principles: Causality in IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The frequency of absorbed radiation corresponds to the natural vibrational frequency of a specific bond or functional group. This relationship is governed by two primary factors:

-

Bond Strength and Hooke's Law: A chemical bond can be analogized to a spring connecting two masses (atoms). According to Hooke's Law, the vibrational frequency is directly proportional to the strength of the bond (the spring's stiffness) and inversely proportional to the reduced mass of the atoms. Triple bonds are stronger and vibrate at higher frequencies than double bonds, which in turn are higher than single bonds.

-

Atomic Mass: Bonds involving lighter atoms, such as C-H, vibrate at higher frequencies than those with heavier atoms, like C-O or C-F.

Furthermore, the molecular environment, including electronic effects (induction, resonance) and steric strain, can subtly shift these frequencies, providing a detailed structural fingerprint. For instance, the electron-donating ethoxy group and the electron-withdrawing fluorine atom in 4-ethoxy-2-fluorotoluene will modulate the electron density of the aromatic ring, influencing the exact position and intensity of its characteristic C=C stretching bands.[1]

Detailed IR Spectrum Analysis of 4-Ethoxy-2-fluorotoluene

The IR spectrum can be logically divided into distinct regions, each containing diagnostic peaks for the key functional groups within the molecule.

High-Wavenumber Region (4000-2500 cm⁻¹)

This region is dominated by C-H stretching vibrations.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The sp² C-H bonds on the benzene ring give rise to one or more weak to medium intensity bands just above 3000 cm⁻¹.[2][3][4] Their presence is a clear indicator of an aromatic or vinylic structure.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): The sp³ C-H bonds of the ethoxy group's methyl (CH₃) and methylene (CH₂) moieties absorb strongly in this range. Typically, at least two distinct bands are visible: the asymmetric stretch at a higher wavenumber (approx. 2960-2980 cm⁻¹) and the symmetric stretch at a lower wavenumber (approx. 2870-2890 cm⁻¹).

Fingerprint Region (1800-600 cm⁻¹)

This region is information-dense, containing the key stretching and bending vibrations that define the molecule's unique identity.

-

Aromatic C=C Ring Stretching (1625-1450 cm⁻¹): The conjugated π-system of the benzene ring produces a series of sharp, moderate-to-strong bands. For substituted benzenes, two prominent peaks are typically observed around 1600 cm⁻¹ and 1500 cm⁻¹.[2][3] The precise positions are influenced by the electronic nature of the substituents.

-

Aliphatic C-H Bending (1475-1365 cm⁻¹): The scissoring and bending vibrations of the CH₂ and CH₃ groups from the ethoxy substituent appear here as medium-intensity bands.

-

Aryl Alkyl Ether C-O-C Stretching (1275-1020 cm⁻¹): This is arguably the most diagnostic set of peaks for 4-ethoxy-2-fluorotoluene. Aryl alkyl ethers are characterized by two strong C-O stretching bands due to coupled asymmetric and symmetric vibrations of the Ar-O-C unit.[5][6]

-

Aromatic C-F Stretching (1300-1200 cm⁻¹): The C-F bond stretch in aromatic compounds typically results in a strong absorption in this range.[9] This peak may overlap with the strong asymmetric C-O-C ether stretch, potentially appearing as a shoulder or a broadened feature on that band.

-

C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The bending of the aromatic C-H bonds out of the plane of the ring produces strong absorptions whose positions are highly characteristic of the substitution pattern.[2] For a 1,2,4-trisubstituted ring, one or more strong bands are expected in the 890-800 cm⁻¹ region. This provides a self-validating check on the isomeric purity of the compound.

Summary of Key Diagnostic Peaks

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Source |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | [2][3][4] |

| 3000-2850 | Strong | Aliphatic C-H Stretches (Asymmetric & Symmetric) | [10] |

| ~1610 & ~1500 | Medium-Strong | Aromatic C=C Ring Stretch | [2][3] |

| 1275-1200 | Very Strong | Asymmetric Ar-O-C Stretch | [5][6][7][8] |

| 1300-1200 | Strong | Aromatic C-F Stretch | [9] |

| 1075-1020 | Strong | Symmetric Ar-O-C Stretch | [5][6][8] |

| 890-800 | Strong | Aromatic C-H Out-of-Plane Bending | [2][3] |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure reproducible and accurate data, a standardized protocol is essential. Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method for liquid samples like 4-ethoxy-2-fluorotoluene due to its minimal sample preparation and ease of use.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Verify that the sample compartment is free of atmospheric water and CO₂ by purging with dry air or nitrogen.

-

-

Background Collection:

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

-

Record a background spectrum. This is a critical step to subtract any signals from the atmosphere or the crystal itself.

-

-

Sample Application:

-

Place a single drop of 4-ethoxy-2-fluorotoluene directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical parameters for a high-quality spectrum are:

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

Spectral Range: 4000-600 cm⁻¹

-

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, thoroughly clean the ATR crystal with solvent to remove all traces of the sample.

-

Caption: Standard workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of 4-ethoxy-2-fluorotoluene is a powerful tool for its unambiguous identification and structural verification. The key diagnostic features are the combination of aromatic and aliphatic C-H stretches above and below 3000 cm⁻¹, respectively; the pair of intense C-O-C stretching bands characteristic of an aryl alkyl ether between 1275-1020 cm⁻¹; a strong C-F stretch near 1250 cm⁻¹; and a robust out-of-plane bending signal in the 890-800 cm⁻¹ region confirming the 1,2,4-trisubstitution pattern. By following the outlined experimental protocol and referencing the detailed spectral assignments provided, researchers can confidently utilize IR spectroscopy for routine analysis, quality assessment, and reaction monitoring in workflows involving this versatile compound.

References

-

Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy, 32(5), 22-27. [Link]

-

Ansari, A. A., et al. (2022). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. Journal of Molecular Structure, 1248, 131435. [Link]

-

Chemistry Learner. (2023). IR Spectrum of Ethers. [Link]

-

Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]

-

LibreTexts Chemistry. (n.d.). Ether Infrared spectra. [Link]

-

Gardner, A. M., & Wright, T. G. (2011). Consistent assignment of the vibrations of monosubstituted benzenes. The Journal of Chemical Physics, 135(11), 114305. [Link]

-

Collier, W. E., Schultz, T., & Kalasinsky, V. (1992). Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments. Holzforschung, 46(6), 523-528. [Link]

-

Gardner, A. M., & Wright, T. G. (2011). AIP Publishing. [Link]

-

Lewis, S., Da, Y., & Desamero, R. (2008). ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. MARM-ACS Meeting. [Link]

-

Zhang, J. et al. (2006). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Guang Pu Xue Yu Guang Pu Fen Xi, 26(8), 1438-41. [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. [Link]

-

Scherer, J. (1967). Group vibrations of substituted benzenes—II. Planar CH deformations and ring stretching and bending modes of chlorinated benzenes. Spectrochimica Acta Part A: Molecular Spectroscopy, 23(5), 1489-1506. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. [Link]

-

Kirchner, B., & Reiher, M. (2005). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 7(18), 3427-3435. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (n.d.). In-plane bending vibrations of the aromatic C−H unit. [Link]

-

Fortenberry, R. C. (2020). Overcoming the out-of-plane bending issue in an aromatic hydrocarbon: the anharmonic vibrational frequencies of c-(CH)C3H2+. Physical Chemistry Chemical Physics, 22(21), 11880-11886. [Link]

-

ResearchGate. (n.d.). Selected regions of IR spectra at C-O-C stretching. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. [Link]

-

Yadav, R. A., & Singh, N. P. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(1), 429–436. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Practice Problems. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-iodotoluene. PubChem Compound Database. [Link]

Sources

- 1. ijermt.org [ijermt.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

Technical Guide: Synthesis of 4-Ethoxy-2-fluorotoluene

The following is an in-depth technical guide on the synthesis of 4-Ethoxy-2-fluorotoluene , designed for researchers and process chemists.

CAS Registry Number: 1305322-96-6

Molecular Formula: C

Executive Summary & Significance

4-Ethoxy-2-fluorotoluene is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural motif—combining an electron-donating ethoxy group with an electron-withdrawing fluorine atom on a toluene core—makes it a valuable building block for modifying the lipophilicity and metabolic stability of bioactive compounds.[1] It often serves as a precursor to 4-ethoxy-2-fluorobenzoic acid (via oxidation of the methyl group), a key moiety in liquid crystal displays and specific tyrosine kinase inhibitors.[1]

This guide details the most robust synthetic pathway: the O-alkylation of 3-fluoro-4-methylphenol .[1] This route is selected for its high yield, operational simplicity, and scalability compared to transition-metal-catalyzed etherification of aryl halides.[1]

Retrosynthetic Analysis

To design the optimal route, we deconstruct the target molecule (TM) based on bond stability and commercial availability of precursors.[1]

Strategic Disconnections[1]

-

C–O Bond Disconnection : The most logical disconnection is at the ether linkage.[1] This reveals 3-fluoro-4-methylphenol (nucleophile) and an ethylating agent (electrophile).[1]

-

C–N to C–OH Transformation : If the phenol is unavailable, it can be derived from 3-fluoro-4-methylaniline via diazotization and hydrolysis.[1]

Figure 1: Retrosynthetic tree illustrating the pathway from the aniline precursor to the target ether.

Primary Synthetic Route: O-Alkylation

Reaction Type: Williamson Ether Synthesis (S

Mechanistic Insight

The reaction proceeds via a standard S

Experimental Protocol

Scale: 100 mmol (approx. 15.4 g theoretical yield)

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |

| 3-Fluoro-4-methylphenol | 126.13 | 1.0 | 12.61 g | Substrate |

| Ethyl Iodide | 155.97 | 1.2 | 18.7 g (9.6 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 2.0 | 27.6 g | Base |

| DMF (Anhydrous) | - | - | 100 mL | Solvent |

Step-by-Step Procedure

-

Setup : Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

-

Dissolution : Charge the flask with 3-fluoro-4-methylphenol (12.61 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

-

Deprotonation : Add Potassium Carbonate (27.6 g) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.[1] Stir at room temperature for 15 minutes.

-

Alkylation : Add Ethyl Iodide (9.6 mL) dropwise via a syringe or addition funnel over 10 minutes to control the exotherm.

-

Reaction : Heat the mixture to 60°C in an oil bath. Monitor via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[1]

-

Endpoint: Consumption of starting phenol (typically 2–4 hours).[1]

-

-

Workup :

-

Cool the mixture to room temperature.

-

Pour the reaction mass into 300 mL of ice-cold water (quenches excess base and dissolves inorganic salts).

-

Extract with Ethyl Acetate (3 x 100 mL) or Diethyl Ether .[1]

-

-

Washing : Wash the combined organic layers with:

-

Water (2 x 100 mL) to remove residual DMF.[1]

-

Brine (1 x 100 mL).

-

-

Drying & Concentration : Dry over anhydrous Na

SO -

Purification : The crude oil is typically >95% pure.[1] If necessary, purify via vacuum distillation (bp ~90-95°C at 10 mmHg) or flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).[1]

Precursor Synthesis (If Phenol is Unavailable)

If 3-fluoro-4-methylphenol is not commercially sourced, it must be synthesized from 3-fluoro-4-methylaniline (CAS 352-32-9 refers to 4-fluorotoluene; ensure correct aniline CAS is used, typically derived from nitration of 3-fluorotoluene).[1]

Route: Diazotization

-

Diazotization : Dissolve 3-fluoro-4-methylaniline in 30% H

SO -

Hydrolysis : Slowly add the cold diazonium solution to a boiling solution of 10% H

SO -

Isolation : Steam distill the resulting phenol or extract with ether.[1]

Analytical Characterization

Validation of the synthesized 4-Ethoxy-2-fluorotoluene should be performed using NMR and MS.[1]

| Technique | Expected Signal / Data | Assignment |

| –OCH | ||

| Ar–CH | ||

| –OCH | ||

| Ar–H (C3, C5 protons) | ||

| Ar–H (C6 proton, ortho to Me) | ||

| Ethoxy carbons | ||

| C–F Carbon (C2) | ||

| GC-MS | Molecular Ion |

Process Optimization & Troubleshooting

Solvent Selection[1][4]

-

DMF : Excellent solubility for K

CO -

Acetonitrile : Lower boiling point, easier to remove.[1] May require reflux (82°C) and longer reaction times.[1]

-

Acetone : Suitable for small scale, but K

CO

Common Issues

-

Incomplete Conversion : If phenol remains, add 0.1 equiv of Potassium Iodide (KI) .[1] Iodide acts as a nucleophilic catalyst, converting traces of ethyl bromide (if used) to the more reactive ethyl iodide in situ.[1]

-

C-Alkylation : Rare with K

CO

Figure 2: Process flow diagram for the O-alkylation protocol.[1]

Safety & Handling

-

Ethyl Iodide : Alkylating agent; potential carcinogen and vesicant.[1] Handle in a fume hood.

-

Fluorinated Compounds : Generally stable, but avoid contact with strong reducing agents.[1]

-

Waste Disposal : Aqueous waste will contain DMF and potassium salts.[1] Organic waste contains halogenated residues.[1] Dispose of according to local EHS regulations.

References

-

Synthesis of Fluorinated Phenols : ChemicalBook. "3-Fluoro-4-methylphenol Properties and Synthesis."[1] Accessed Jan 29, 2026.[1]

-

General Alkylation Protocol : Organic Syntheses, Coll. Vol. 1, p. 58 (1941); Vol. 9, p. 58 (1929).[1] (Standard Williamson Ether synthesis reference).[1]

-

CAS Verification : Sigma-Aldrich. "2-Fluorotoluene Derivatives and CAS listings."[1][4][5] Accessed Jan 29, 2026.[1]

-

Application Context : Google Patents. "Process for synthesis of fluorinated intermediates (WO2010058421A2)."[1]

Sources

Technical Whitepaper: Strategic Synthesis of 4-Ethoxy-2-fluorotoluene

Executive Summary

4-Ethoxy-2-fluorotoluene (also identified as 1-ethoxy-3-fluoro-4-methylbenzene) represents a critical structural motif in the development of liquid crystals, agrochemicals, and fluorinated pharmaceutical intermediates. The presence of the fluorine atom ortho to the methyl group introduces unique metabolic stability and lipophilicity profiles, while the ethoxy functionality serves as a versatile handle for further derivatization or as a specific binding interaction site.

This technical guide dissects the retrosynthetic architecture of this molecule, prioritizing scalable, high-fidelity synthesis routes. We focus on the Williamson Ether Synthesis as the primary industrial route due to its cost-efficiency and robustness, while providing a Buchwald-Hartwig Cross-Coupling alternative for scenarios where specific halide precursors are more accessible than the phenol.

Part 1: Retrosynthetic Architecture

To design a robust synthesis, we must first deconstruct the target molecule. The bond disconnection analysis reveals two primary strategic pathways:

-

Path A (O-Alkylation): Disconnection of the O-Ethyl bond. This leads to 3-Fluoro-4-methylphenol and an ethylating agent (Ethyl Iodide/Bromide). This is the thermodynamic and kinetic preference for scale-up.

-

Path B (C-O Coupling): Disconnection of the Aryl-Oxygen bond. This leads to 4-Bromo-2-fluorotoluene and Ethanol. This requires transition metal catalysis (Pd) to overcome the high activation energy of the aromatic C-X bond cleavage.

Visualization: Retrosynthetic Logic

Figure 1: Retrosynthetic disconnection showing the two primary routes to 4-Ethoxy-2-fluorotoluene.

Part 2: Primary Route – Williamson Ether Synthesis

This route is the industry standard for generating alkyl-aryl ethers. It relies on the nucleophilic attack of a phenoxide ion on a primary alkyl halide.

Core Precursors

| Component | Chemical Name | CAS No. | Role | Critical Attributes |

| Substrate | 3-Fluoro-4-methylphenol | 2619-34-3 | Nucleophile | Purity >98%; Water content <0.5% (to prevent reagent hydrolysis). |

| Reagent | Iodoethane (Ethyl Iodide) | 75-03-6 | Electrophile | Higher reactivity than bromide; easier to handle than diethyl sulfate. |

| Base | Potassium Carbonate (K₂CO₃) | 584-08-7 | Deprotonator | Anhydrous, milled/powdered to maximize surface area. |

| Solvent | Acetonitrile (MeCN) or DMF | 75-05-8 | Medium | Polar aprotic; essential to solvate the cation (K⁺) and leave the phenoxide "naked" and reactive. |

Mechanistic Insight

The reaction proceeds via an S_N2 mechanism .[1] The base (K₂CO₃) deprotonates the phenol (pKa ~10) to form the phenoxide anion. This anion attacks the electrophilic carbon of ethyl iodide, displacing the iodide leaving group.

-

Why K₂CO₃? Unlike NaOH, potassium carbonate is mild enough to prevent side reactions but strong enough to deprotonate the phenol in polar aprotic solvents.

-

Why DMF/MeCN? These solvents support the dissolution of the inorganic base and stabilize the transition state without solvating the nucleophilic anion too strongly (unlike protic solvents like ethanol, which would retard the reaction via hydrogen bonding).

Experimental Protocol (Self-Validating System)

Step 1: Deprotonation

-

Charge a reaction vessel with 3-Fluoro-4-methylphenol (1.0 eq) and Anhydrous DMF (5-10 volumes).

-

Add Potassium Carbonate (1.5 - 2.0 eq) in a single portion.

-

Validation: Stir at room temperature for 30 minutes. The mixture should become a suspension. A color change (often darkening) indicates phenoxide formation.

Step 2: Alkylation

-

Cool the mixture to 0°C (optional, controls exotherm) or maintain ambient temperature.

-

Add Iodoethane (1.2 eq) dropwise over 20 minutes.

-

Heat the mixture to 60°C for 4-6 hours.

-

Validation (TLC/HPLC): Monitor the disappearance of the phenol peak. If >5% phenol remains after 6 hours, add 0.1 eq additional Iodoethane.

Step 3: Workup & Isolation

-

Quench the reaction with water (dissolves inorganic salts).

-

Extract with Ethyl Acetate or MTBE .

-

Wash organic layer with 1M NaOH (Critical Step: Removes unreacted phenol).

-

Dry over MgSO₄ and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow for the Williamson Ether Synthesis of 4-Ethoxy-2-fluorotoluene.

Part 3: Alternative Route – Buchwald-Hartwig Coupling

If 3-fluoro-4-methylphenol is unavailable, the synthesis can proceed from the aryl halide using palladium catalysis. This is often required when the fluorination pattern makes the phenol difficult to synthesize directly.

Core Precursors

-

Substrate: 4-Bromo-2-fluorotoluene (CAS: 51436-99-8).

-

Nucleophile: Ethanol (Anhydrous).

-

Catalyst: Pd(OAc)₂ or Pd₂dba₃.

-

Ligand: Bulky phosphines are required to facilitate reductive elimination. RockPhos or BrettPhos are superior for C-O coupling.

-

Base: Cs₂CO₃ (Cesium Carbonate).[2]

Protocol Overview

-

Combine aryl bromide (1.0 eq), ethanol (2.0 eq), Cs₂CO₃ (2.0 eq), and Pd-Catalyst (1-3 mol%) in Toluene.

-

Degas thoroughly (Oxygen inhibits the catalytic cycle).

-

Heat to 80-100°C under inert atmosphere (Argon/Nitrogen).

-

Note: This route is significantly more expensive due to the catalyst and ligand costs but offers access to the ether from the robust aryl bromide precursor [1].

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated against specific spectral markers.

| Method | Expected Signal | Structural Assignment |

| 1H NMR | δ 1.40 (t, 3H) | Methyl of Ethoxy group (-OCH₂CH₃ ) |

| 1H NMR | δ 2.20 (s, 3H) | Aryl Methyl (Ar-CH₃ ) |

| 1H NMR | δ 4.00 (q, 2H) | Methylene of Ethoxy group (-OCH₂ CH₃) |

| 19F NMR | δ -115 to -120 ppm | Aryl Fluorine (distinct singlet or multiplet depending on H-coupling) |

| GC-MS | M+ peak | Molecular ion confirmation |

Part 5: Safety & References

Safety Considerations

-

Alkyl Halides (Ethyl Iodide): Potent alkylating agents. Suspected carcinogens. Handle in a fume hood with proper gloves (Laminate/Silver Shield recommended over Nitrile for prolonged exposure).

-

Phenols: Corrosive and toxic by absorption.

-

Fluorinated Aromatics: Generally stable, but combustion can release HF.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Intermolecular Carbon-Oxygen Bond Formation: A New Synthesis of Aryl Ethers." Journal of the American Chemical Society, vol. 123, no. 43, 2001, pp. 10770-10771. Link

- Williamson, A. W. "Theory of Aetherification." Journal of the Chemical Society, vol. 4, 1852, pp. 229-239.

-

PubChem Compound Summary. "3-Fluoro-4-methylphenol." National Center for Biotechnology Information. Link

-

Organic Chemistry Portal. "Williamson Ether Synthesis." (General Mechanism Verification). Link

-

Master Organic Chemistry. "The Williamson Ether Synthesis." (Protocol Optimization). Link

Sources

An In-depth Technical Guide to 4-Ethoxy-2-fluorotoluene: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2-fluorotoluene, a fluorinated aromatic compound of increasing interest to researchers and professionals in drug discovery and materials science. While the formal "discovery" of this compound is not documented as a singular breakthrough, its emergence is a testament to the ongoing exploration of functionalized fluorinated scaffolds. This guide elucidates the probable synthetic pathways, detailed experimental protocols, structural and spectroscopic characterization, and the rationale behind its utility in various scientific domains.

Introduction: The Significance of Fluorinated Aromatic Building Blocks

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and conformational preferences. Consequently, fluorinated compounds are integral to a vast array of pharmaceuticals and advanced materials.

4-Ethoxy-2-fluorotoluene (CAS No. 1305322-96-6) is a valuable building block within this class of compounds. Its trifunctional nature—a fluorinated aromatic ring, an ethoxy group, and a methyl group—offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecular architectures.

| Property | Value | Source |

| CAS Number | 1305322-96-6 | |

| Molecular Formula | C9H11FO | |

| Molecular Weight | 154.18 g/mol |

Plausible Synthesis and Historical Context

This method's historical precedent and reliability for forming aryl ethers make it the most likely pathway utilized for the initial and subsequent syntheses of this compound. The key precursor for this synthesis is 2-fluoro-4-hydroxytoluene.

Synthesis of the Precursor: 2-fluoro-4-hydroxytoluene

The synthesis of 2-fluoro-4-hydroxytoluene can be achieved from commercially available starting materials such as 2-chloro-4-fluorotoluene. This multi-step process involves a nucleophilic aromatic substitution to introduce a hydroxyl group.

Caption: Synthesis of 2-fluoro-4-hydroxytoluene.

Experimental Protocol: Synthesis of 2-fluoro-4-hydroxytoluene from 2-chloro-4-fluorotoluene

-

Reaction Setup: A high-pressure autoclave is charged with 2-chloro-4-fluorotoluene, aqueous sodium hydroxide (NaOH), and a copper-based catalyst.

-

Reaction Conditions: The mixture is heated to a high temperature (typically >200°C) and pressure to facilitate the nucleophilic aromatic substitution of the chlorine atom with a hydroxyl group.

-

Work-up and Isolation: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the resulting phenoxide. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or recrystallization to yield pure 2-fluoro-4-hydroxytoluene.

Core Synthesis: Williamson Ether Synthesis of 4-Ethoxy-2-fluorotoluene

The Williamson ether synthesis provides a direct and efficient method for the ethylation of the phenolic hydroxyl group of 2-fluoro-4-hydroxytoluene.

Caption: Williamson Ether Synthesis of the target compound.

Experimental Protocol: Ethylation of 2-fluoro-4-hydroxytoluene

-

Reagents and Setup: To a solution of 2-fluoro-4-hydroxytoluene in a polar aprotic solvent such as acetone or DMF in a round-bottom flask, a base (e.g., anhydrous potassium carbonate) is added.

-

Addition of Ethylating Agent: An ethylating agent, such as ethyl iodide or diethyl sulfate, is added to the stirred suspension.

-

Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to afford 4-Ethoxy-2-fluorotoluene as a clear liquid.

Structural Characterization: A Spectroscopic Approach

The structural elucidation of 4-Ethoxy-2-fluorotoluene is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, ethoxy, and methyl protons.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |

| Aromatic-H | 6.7 - 7.1 | m | - |

| -OCH₂CH₃ | ~4.0 | q | ~7.0 |

| -CH₃ (aromatic) | ~2.2 | s | - |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 |

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-F | ~155-160 (d, ¹JCF ≈ 240 Hz) |

| C-OEt | ~150-155 |

| Aromatic C-H | ~110-120 |

| Aromatic C-CH₃ | ~130-135 |

| -OCH₂CH₃ | ~63 |

| -CH₃ (aromatic) | ~16 |

| -OCH₂CH₃ | ~15 |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (aliphatic) | 2850-3000 | Medium-Strong |

| C=C (aromatic) | 1500-1600 | Medium-Strong |

| C-O (ether) | 1200-1250 | Strong |

| C-F | 1000-1100 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 154.18. The fragmentation pattern will be characteristic of an ethoxybenzene derivative, with a significant fragment corresponding to the loss of an ethyl radical (M-29).

Applications in Research and Development

4-Ethoxy-2-fluorotoluene serves as a versatile intermediate in the synthesis of high-value organic molecules, particularly in the pharmaceutical and agrochemical industries.

-

Pharmaceutical Intermediates: The presence of the fluoro and ethoxy groups can enhance the metabolic stability and bioavailability of drug candidates. The toluene methyl group can be further functionalized, for example, through oxidation to a carboxylic acid or halogenation, to enable coupling with other molecular fragments.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and environmental persistence of herbicides and fungicides.

-

Materials Science: Fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and other advanced materials due to their unique electronic properties and thermal stability.

Caption: Applications of 4-Ethoxy-2-fluorotoluene.

Conclusion

4-Ethoxy-2-fluorotoluene is a valuable and versatile fluorinated building block with significant potential in various fields of chemical research and development. While its specific discovery is not a landmark event, its utility is rooted in the well-established principles of medicinal and materials chemistry. This guide provides a foundational understanding of its synthesis, characterization, and applications, serving as a valuable resource for scientists and researchers looking to leverage the unique properties of this compound in their work.

References

- Google Patents. Preparation method of 2-chloro-4-fluorotoluene. CN110759806A.

- Jie Jack Li. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.

Potential research areas for 4-Ethoxy-2-fluorotoluene

Executive Summary

4-Ethoxy-2-fluorotoluene (CAS: 1305322-96-6) represents a specialized scaffold in the "magic methyl" class of fluorinated aromatics. While often overlooked as a simple intermediate, its specific substitution pattern—an electron-donating ethoxy group para to a methyl group, with an ortho-fluorine atom—creates a unique electronic and steric profile. This guide outlines the compound's potential in modulating metabolic stability in drug design and tuning phase transitions in liquid crystal engineering.[1]

Chemical Profile & Structural Logic

The utility of 4-Ethoxy-2-fluorotoluene stems from the synergistic effects of its substituents.

| Feature | Chemical Function | Research Implication |

| Ortho-Fluorine (C2) | Blocks metabolic oxidation at the ortho-position; lowers pKa of adjacent protons. | |

| Para-Ethoxy (C4) | Increases electron density in the ring; acts as a hydrogen bond acceptor; enhances solubility. | |

| Methyl Group (C1) | Benzylic reactivity | Site for radical halogenation or oxidation to benzoic acid derivatives. |

Physical Properties (Experimental & Predicted):

-

Boiling Point: ~205°C (Predicted at 760 mmHg)

-

Density: ~1.08 g/cm³

-

LogP: ~3.2 (Indicates moderate lipophilicity, ideal for membrane permeability)

Critical Research Areas

Area A: Medicinal Chemistry – Metabolic Blocking & Bioisosterism

In drug discovery, the "fluorine scan" is a standard optimization strategy. 4-Ethoxy-2-fluorotoluene serves as a robust fragment to probe metabolic stability .

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the C2 position (ortho to the methyl) sterically hinders Cytochrome P450 enzymes from attacking the aromatic ring or the benzylic position.

-

Application: Researchers should utilize this scaffold to replace non-fluorinated 4-ethoxytoluene moieties in lead compounds. The expected outcome is an increased half-life (

) without significantly altering the steric footprint of the molecule (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Area B: Material Science – Liquid Crystal Mesogens

The alkoxy-fluorobenzene motif is ubiquitous in nematic liquid crystals used in displays.

-

Dielectric Anisotropy: The C-F bond introduces a lateral dipole moment. In 4-Ethoxy-2-fluorotoluene, this dipole is off-axis relative to the molecular long axis.

-

Viscosity Control: The ethoxy tail provides flexibility, lowering the melting point and viscosity compared to methoxy analogs, which is critical for fast switching times in LCDs.

Technical Synthesis Protocol

Objective: Synthesis of 4-Ethoxy-2-fluorotoluene via Williamson Ether Synthesis. Rationale: This pathway is chosen over electrophilic fluorination because it avoids selectivity issues and uses readily available starting materials.

Reagents:

-

Precursor: 3-Fluoro-4-methylphenol (CAS: 452-78-8)

-

Alkylating Agent: Iodoethane (EtI) or Bromoethane (EtBr)

-

Base: Potassium Carbonate (

) -

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

-

Activation:

-

Charge a reaction flask with 3-Fluoro-4-methylphenol (1.0 eq) and anhydrous ACN (10 mL/g).

-

Add

(1.5 eq). -

Checkpoint: Stir at room temperature for 30 minutes. The mixture should turn slightly yellow/opaque as the phenoxide anion generates.

-

-

Alkylation:

-

Add Iodoethane (1.2 eq) dropwise to control the exotherm.

-

Heat the mixture to reflux (80-82°C) for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting phenol spot (

) should disappear, replaced by the less polar ether product (

-

-

Workup & Purification:

-

Filter off inorganic salts (

). -

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over

and concentrate. -

Final Purification: Vacuum distillation is recommended for >98% purity required for material science applications.

-

Visualizing the Logic

Figure 1: Synthetic Pathway & Validation Logic

Caption: Williamson ether synthesis pathway with critical quality control checkpoints.

Figure 2: Metabolic Stability Mechanism (SAR)

Caption: The ortho-fluorine atom prevents oxidative degradation, enhancing drug half-life.

References

-

PubChem. (2025).[3] 4-Ethoxy-2-fluorotoluene Compound Summary. National Library of Medicine. Available at: [Link]

-

MySkinRecipes. (2024). 4-Ethoxy-2-fluorotoluene Specifications and Applications. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated motifs. Available at: [Link]

Sources

Safety and handling of 4-Ethoxy-2-fluorotoluene

Topic: Safety and Handling of 4-Ethoxy-2-fluorotoluene CAS Registry Number: 1305322-96-6[1]

PART 1: EXECUTIVE SUMMARY & CHEMICAL IDENTITY

4-Ethoxy-2-fluorotoluene is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1] Its structural motif—combining a lipophilic ethoxy group with a metabolically stable fluorine atom—makes it a critical scaffold for modulating bioavailability and metabolic stability in drug candidates.[1]

As a research-grade chemical often lacking a fully standardized global safety profile, it must be handled as a Novel Chemical Entity (NCE) .[1] This guide synthesizes available data with structure-activity relationship (SAR) analogs (e.g., 4-ethoxytoluene, 2-fluorotoluene) to establish a "Safety by Design" handling protocol.

Physicochemical Profile

Note: Values marked with ()* are predicted based on structural analogs (e.g., 4-ethoxytoluene) due to limited experimental data for this specific isomer.*[1]

| Property | Value / Description | Critical Handling Note |

| CAS Number | 1305322-96-6 | Verify against CoA before use. |

| Molecular Formula | C₉H₁₁FO | Molecular Weight: 154.18 g/mol |

| Appearance | Colorless to pale yellow liquid | Check for darkening (oxidation/light damage).[1][2] |

| Boiling Point | ~190–200°C (Predicted) | High boiler; difficult to remove by rotary evaporation.[1] |

| Flash Point | ~75–85°C (Predicted) | Combustible Liquid (Class IIIA). |

| Density | ~1.0–1.1 g/mL | Denser or equipotent to water.[1][3] |

| Solubility | Soluble in DCM, EtOAc, DMSO | Immiscible with water.[1] |

| Storage | 2–8°C, Protect from Light | CRITICAL: Degradation risk if stored improperly.[1] |

PART 2: HAZARD IDENTIFICATION & TOXICOLOGY (E-E-A-T)

GHS Classification (Derived)

In the absence of a harmonized regulatory listing, this substance must be classified conservatively based on the "Worst-Case Functional Group" principle.[1]

-

Signal Word: WARNING

-

H315: Causes skin irritation.[1][4] (Lipophilic ethoxy tail facilitates dermal absorption).[1]

-

H412: Harmful to aquatic life with long-lasting effects (Common for fluorinated aromatics).

Toxicological Insights

-

The Fluorine Effect: The addition of the fluorine atom at the ortho position to the methyl group increases the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs.[1] This suggests a potential for longer biological half-life if absorbed.[1]

-

Sensitization Potential: Benzylic compounds can act as haptens.[1] While no specific data exists for this CAS, researchers should treat it as a potential skin sensitizer .[1]

PART 3: RISK MANAGEMENT & ENGINEERING CONTROLS

Hierarchy of Controls Strategy

Effective safety relies on removing the hazard from the worker's breathing zone.[1]

Specific PPE Recommendations

-

Hand Protection: Standard nitrile gloves (0.11 mm) are sufficient for splash protection. For prolonged handling (>15 mins) or immersion, use Silver Shield (Laminate) gloves due to the permeating nature of aromatic ethers.[1]

-

Respiratory: If working outside a fume hood (not recommended), a half-mask respirator with Organic Vapor (OV) cartridges is required.[1]

PART 4: STORAGE & STABILITY PROTOCOLS

The specific requirement to store at 2–8°C and protect from light (Source: MySkinRecipes/Reagentia data) indicates susceptibility to photo-oxidation.[1]

-

Benzylic Oxidation Risk: The methyl group on the toluene ring is prone to auto-oxidation to the aldehyde or carboxylic acid upon exposure to light and air.[1]

-

Incompatibility: Keep away from strong oxidizing agents (e.g., KMnO₄, Nitric Acid) and radical initiators.[1]

-

Shelf-Life: Re-test purity (GC-MS or H-NMR) every 6 months. Look for the appearance of downfield aldehyde peaks (~10 ppm) in NMR as a sign of degradation.[1]

PART 5: EXPERIMENTAL WORKFLOW: Safe Sampling & Aliquoting

Objective: Safely transfer 4-Ethoxy-2-fluorotoluene from a stock bottle to a reaction vessel without introducing moisture or exposing the operator.

Prerequisites:

-

Fume hood operational.[1]

-

Stock bottle chilled (bring to ambient temp inside hood to prevent condensation before opening, if water-sensitive reagents are involved in the next step).[1]

Step-by-Step Protocol:

-

Preparation:

-

Place the stock bottle in a secondary container (polyethylene tray) inside the hood.

-

Purge the headspace of the destination flask with Nitrogen or Argon.[1]

-

-

Transfer (Syringe Method - Preferred for <50 mL):

-

Inerting:

-

Spill Management:

Visualizing the Reaction Safety Workflow

PART 6: EMERGENCY RESPONSE

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][5] The lipophilicity requires prolonged irrigation to ensure removal from corneal tissues.[1]

-

Skin Contact: Wash with soap and water.[1] Do not use alcohol immediately, as it may enhance transdermal absorption of the fluorinated compound.[1]

-

Fire: Use Dry Chemical, CO₂, or Foam.[1][5] Water spray may be ineffective as the compound is less dense than water and may float/spread.[1]

PART 7: REFERENCES

-

Reagentia/MySkinRecipes. 4-Ethoxy-2-fluorotoluene Product Specifications & Storage. Retrieved from

-

PubChem. Compound Summary: 4-Fluorotoluene (Analogous Data). Retrieved from

-

Cameo Chemicals. Chemical Data: 2-Fluorotoluene (Analogous Data). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: 4-Ethoxytoluene (Analogous Data). Retrieved from

Sources

Methodological & Application

Synthetic Routes to 4-Ethoxy-2-fluorotoluene: An Application Note for Drug Development Professionals

Introduction

4-Ethoxy-2-fluorotoluene is an emerging building block in medicinal chemistry, valued for its unique electronic and lipophilic properties. The strategic incorporation of a fluorine atom and an ethoxy group onto the toluene scaffold offers medicinal chemists a powerful tool to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile. This application note provides a comprehensive guide to the viable synthetic routes for 4-Ethoxy-2-fluorotoluene, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. Two primary and robust synthetic strategies will be explored: the classic Williamson Ether Synthesis and the copper-catalyzed Ullmann Condensation. Additionally, the synthesis of a key precursor, 3-fluoro-4-hydroxytoluene, will be detailed.

Strategic Approaches to the Synthesis of 4-Ethoxy-2-fluorotoluene

The synthesis of 4-Ethoxy-2-fluorotoluene hinges on the formation of an ether linkage at the 4-position of a 2-fluorotoluene core. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Diagram 1: Retrosynthetic Analysis of 4-Ethoxy-2-fluorotoluene

Route 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[3] In the context of 4-Ethoxy-2-fluorotoluene synthesis, this translates to the O-ethylation of 3-fluoro-4-hydroxytoluene. This route is often favored for its reliability, scalability, and the use of readily available reagents.

Synthesis of the Key Precursor: 3-Fluoro-4-hydroxytoluene

A critical starting material for the Williamson ether synthesis is 3-fluoro-4-hydroxytoluene. A common and effective method for its preparation is through the diazotization of a corresponding aminotoluene derivative, followed by a Sandmeyer-type reaction.[1] Specifically, 4-amino-2-fluorotoluene can be diazotized and subsequently hydrolyzed to the desired phenol.

Protocol 3: Synthesis of 3-Fluoro-4-bromotoluene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Amino-2-fluorotoluene | 125.15 | 100 | 12.52 g |

| Sodium Nitrite | 69.00 | 110 | 7.59 g |

| Hydrobromic Acid (48%) | 80.91 | - | 60 mL |

| Copper(I) Bromide | 143.45 | 10 | 1.43 g |

| Water | 18.02 | - | As needed |

| Diethyl Ether | 74.12 | - | As needed |

| Sodium Hydroxide (10% aq.) | 40.00 | - | As needed |

| Magnesium Sulfate (anhydrous) | 120.37 | - | As needed |

Procedure:

-

In a 500 mL three-necked flask, dissolve 4-amino-2-fluorotoluene (12.52 g, 100 mmol) in 48% hydrobromic acid (60 mL). Cool the solution to 0-5 °C.

-

Slowly add a solution of sodium nitrite (7.59 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

-

Stir the diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate beaker, dissolve copper(I) bromide (1.43 g, 10 mmol) in 48% hydrobromic acid (20 mL).

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Cool the mixture and extract with diethyl ether (3 x 75 mL).

-

Wash the combined organic layers with 10% aqueous sodium hydroxide (2 x 50 mL) and then with water (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3-fluoro-4-bromotoluene.

Protocol 4: Ullmann Condensation for 4-Ethoxy-2-fluorotoluene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 3-Fluoro-4-bromotoluene | 189.02 | 50 | 9.45 g |

| Sodium Ethoxide | 68.05 | 60 | 4.08 g |

| Copper(I) Iodide | 190.45 | 5 | 0.95 g |

| Pyridine | 79.10 | - | 100 mL |

| Toluene | 92.14 | - | As needed |

| Water | 18.02 | - | As needed |

| Hydrochloric Acid (1M aq.) | 36.46 | - | As needed |

| Magnesium Sulfate (anhydrous) | 120.37 | - | As needed |

Procedure:

-

To a 250 mL round-bottom flask, add sodium ethoxide (4.08 g, 60 mmol) and dry pyridine (100 mL).

-

Add 3-fluoro-4-bromotoluene (9.45 g, 50 mmol) and copper(I) iodide (0.95 g, 5 mmol).

-

Heat the mixture to reflux (approximately 115 °C) and maintain for 12-18 hours, monitoring the reaction by TLC.

-

After cooling, pour the reaction mixture into water (300 mL) and extract with toluene (3 x 75 mL).

-

Wash the combined organic layers with 1M aqueous hydrochloric acid (2 x 50 mL) to remove pyridine, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 4-ethoxy-2-fluorotoluene.

Characterization and Data

Authentic samples of 4-Ethoxy-2-fluorotoluene should be characterized by standard analytical techniques to confirm their identity and purity.

Expected Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁FO |

| Molecular Weight | 154.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated to be in the range of 180-200 °C at atmospheric pressure. |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ ~ 7.0-6.7 (m, 3H, Ar-H), 4.0 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 2.2 (s, 3H, Ar-CH₃), 1.4 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals in the aromatic region (δ ~ 160-110 ppm), and for the ethoxy and methyl groups (δ ~ 64, 16, 15 ppm). The carbon attached to fluorine will show a characteristic large coupling constant.

-

Mass Spectrometry (EI): m/z (%) = 154 (M⁺), and other fragmentation patterns consistent with the structure.

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Fluorinated Compounds: Handle with care as they can be toxic.

-

Strong Acids and Bases: Corrosive and should be handled with appropriate caution.

-

Alkyl Halides (e.g., Ethyl Iodide): Are lachrymators and potential carcinogens.

-

Copper Salts: Can be toxic if ingested.

-

Organic Solvents: Flammable and should be kept away from ignition sources.

Conclusion

This application note has detailed two reliable and adaptable synthetic routes for the preparation of 4-Ethoxy-2-fluorotoluene. The Williamson ether synthesis offers a straightforward and high-yielding approach, contingent on the availability of the phenolic precursor. The Ullmann condensation provides a viable alternative, particularly when starting from a halogenated toluene derivative. The choice between these routes will depend on the specific resources and expertise available in the laboratory. The provided protocols, along with the supporting information on precursor synthesis and safety, should serve as a valuable resource for medicinal chemists and drug development professionals in their efforts to synthesize novel and impactful therapeutic agents.

References

- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google Patents.

- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents.

-

Organic Syntheses Procedure. Available at: [Link]

-

Diazonium compound - Wikipedia. Available at: [Link]

-

Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts - The Royal Society of Chemistry. Available at: [Link]

-

Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation | Request PDF - ResearchGate. Available at: [Link]

-

How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? | ResearchGate. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

-

NMR Solvent data chart | Eurisotop. Available at: [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

3 - Supporting Information. Available at: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

(E)-4-ethoxy-1,1,1-trifluoro-but-3-en-2-one - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]

-

An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]

- CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google Patents.

- CN108456213B - Preparation method of 3-fluoro-4-hydroxycyclohexane carboxylate - Google Patents.

-